molecular formula C13H16ClNO3S B1269940 Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 60442-41-3

Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B1269940
CAS RN: 60442-41-3
M. Wt: 301.79 g/mol
InChI Key: SYGWXPYGPAXVLL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds.

Synthesis Analysis

The synthesis of similar compounds involves reactions with a variety of chemical reagents. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give hydrazone derivatives, which can then be used to synthesize fused heterocyclic systems (Wardaman, 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, which confirms the planar geometric structure with slight deviations and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

These compounds exhibit reactivity towards a variety of reagents, leading to the formation of various heterocyclic derivatives. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used as a building block for the synthesis of pyrimidine and thiazole moieties (Abdel-Motaal et al., 2020).

Physical Properties Analysis

The physical properties of these compounds can vary significantly based on their molecular structure and the presence of different functional groups. However, specific details on the physical properties of Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were not found in the available literature.

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are determined by the functional groups present in the molecule. Compounds with similar structures have shown a wide range of reactivities, as seen in their ability to form various fused heterocyclic derivatives (Mohareb et al., 2000).

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Applications : The compound has been utilized as a building block for synthesizing new heterocycles, showing potential in cancer research. Particularly, certain derivatives have exhibited potent anticancer activity against colon cancer cell lines (Abdel-Motaal, Asem, & Alanzy, 2020).

Chemical Reactivity and Pharmaceutical Potential

  • Chemical Reactivity Studies : Investigations into its reactivity have led to the creation of fused thiophene derivatives, suggesting high pharmaceutical utility (Mohareb, Mohamed, & Wardakhan, 2000).
  • Heterocyclic Synthesis : The compound has been central in synthesizing heterocyclic systems like pyrazole, isoxazole, and pyridazine, contributing to diverse pharmaceutical applications (Wardaman, 2000).

Cytotoxicity and Anti-Inflammatory Studies

  • Cytotoxicity Evaluation : Studies have shown that derivatives of this compound display significant cytotoxic effects against various human cancer and normal cell lines (Mohareb, Wardakhan, & Hamed, 2014).
  • Anti-Inflammatory Activity : The compound has been modified to produce derivatives with potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Synthesis of Complexes and Schiff Bases

  • Synthesis of Schiff Bases : Research has involved synthesizing new Schiff bases using this compound, contributing to the field of organic chemistry (Menati, Mir, & Notash, 2020).

Additional Applications

  • Antirheumatic Potential : It has been used to synthesize complexes with significant antirheumatic effects (Sherif & Hosny, 2014).
  • Central Nervous System Depressant Activity : Certain derivatives have been explored for their potential as central nervous system depressants (Manjunath et al., 1997).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene-containing compounds and the exploration of their biological activities .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWXPYGPAXVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209186
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS RN

60442-41-3
Record name Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60442-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060442413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-((chloroacetyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Citations

For This Compound
5
Citations
EM Gad, MS Nafie, EH Eltamany, MSAG Hammad… - Molecules, 2020 - mdpi.com
A multicomponent synthesis was empolyed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1. An interesting cyclization was obtained when the …
Number of citations: 53 www.mdpi.com
MG Assy, MH Sherif, AEGE Amr… - Journal of …, 2013 - Wiley Online Library
In continuation of our previous work, a series of novel thiophene derivatives 4, 5, 6, 8, 9, 9a, 9b, 9c, 9d, 9e, 10, 10a, 10b, 10c, 10d, 10e, 11, 12, 13, 14, 15, 16 were synthesized by the …
Number of citations: 5 onlinelibrary.wiley.com
S Kaundal, RK Gill, S Jamwal, J Bariwal… - Chemistry & Biology, 2014 - cbijournal.com
In the present study, we have investigated the effect of two newly synthesized compounds, CGH-1 and CGH-2 for their potential as hypolipidemic agents against high cholesterol diet (…
Number of citations: 3 cbijournal.com
B Kaur, G Singh, V Sharma… - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
After cardiovascular disease, cancer is the most common cause of death worldwide. Due to their versatility, heterocyclic compounds play an important role in drug discovery. Medical …
Number of citations: 2 www.ingentaconnect.com
BM Katzman - 2014 - search.proquest.com
Part 1: The N-methyl-D-aspartate receptor (NMDA) is an ionotropic glutamate receptor that mediates excitatory synaptic transmission. Under normal physiological conditions, NMDA …
Number of citations: 0 search.proquest.com

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